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Compound of Interest

Compound Name: R82913

Cat. No.: B1678732

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for studying
the mechanisms of HIV-1 resistance to the non-nucleoside reverse transcriptase inhibitor
(NNRTI), R82913.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of R829137

R82913 is a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione)
derivative that acts as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds
to an allosteric, hydrophobic pocket located approximately 10 A from the polymerase active site
in the p66 subunit of the enzyme. This binding induces a conformational change in the enzyme,
which, while not preventing the binding of the natural deoxynucleoside triphosphate (ANTP)
substrate, blocks the chemical reaction of DNA polymerization, leading to non-productive
binding of the dNTP.

Q2: Which are the primary mutations in HIV-1 reverse transcriptase that confer resistance to
R82913?

The primary mutation associated with high-level resistance to R82913 is Y188L (a substitution
of tyrosine at position 188 with leucine) in the reverse transcriptase enzyme.[1][3] Other
mutations that have been identified in R82913-resistant HIV-1 strains include L100I (leucine to
isoleucine at position 100) and K103N (lysine to asparagine at position 103), often in
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combination with other mutations.[4] The Y181C mutation (tyrosine to cysteine at position 181)
has also been shown to reduce sensitivity to TIBO derivatives.

Q3: What is the expected fold-resistance conferred by the Y188L mutation?

Clinical isolates have shown that the Y188L mutation can lead to a significant reduction in
sensitivity to R82913, with reports of up to 100-fold resistance.[1] Strains with this mutation
emerge relatively quickly under treatment pressure.[1]

Q4: Does R82913 show cross-resistance with other NNRTIs?

Yes, due to the overlapping binding site of many NNRTIs, mutations conferring resistance to
R82913 can also lead to cross-resistance with other drugs in the same class. For instance, the
Y181C mutation is known to cause broad cross-resistance to many NNRTIs.[4] However, the
level of cross-resistance is dependent on the specific mutation.[4]

Troubleshooting Guides

Experiment: Site-Directed Mutagenesis to Introduce
Resistance Mutations
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Issue

Possible Cause

Troubleshooting Steps

Low or no colonies after

transformation

1. Low transformation
efficiency of competent cells.
2. Inefficient PCR
amplification. 3. Incomplete
Dpnl digestion of parental
plasmid. 4. Incorrect primer

design.

1. Use highly competent cells
(>108 cfu/ug). 2. Optimize PCR
conditions (annealing
temperature, extension time).
Verify PCR product on an
agarose gel. 3. Ensure Dpnl
digestion is carried out for at
least 1-2 hours at 37°C. 4.
Verify primer sequences,
ensuring the mutation is
centered and primers have a
Tm > 78°C.

Sequencing results show no

mutation

1. Dpnl digestion was
incomplete, leading to the
selection of parental plasmids.
2. Contamination with the wild-

type plasmid.

1. Increase Dpnl digestion
time. 2. Use fresh, sterile

reagents and pipette tips.

Multiple mutations or
unexpected changes in the

sequence

1. Low fidelity of the DNA
polymerase. 2. Poor quality of

the template plasmid.

1. Use a high-fidelity DNA
polymerase for PCR. 2. Use a
freshly prepared, high-purity

plasmid template.

Experiment: HIV-1 Reverse Transcriptase Activity Assay
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Issue

Possible Cause

Troubleshooting Steps

High background signal in no-

enzyme control wells

1. Contamination of reagents
with RT. 2. Non-specific

binding of antibodies.

1. Use dedicated, sterile
reagents and pipette tips. 2.
Increase the number of
washing steps and ensure

efficient washing.

Low signal in positive control

wells

1. Inactive reverse
transcriptase enzyme. 2.
Incorrect assay setup or

reagent concentrations.

1. Use a fresh aliquot of
enzyme and store it properly at
-20°C or -80°C. 2. Double-
check all reagent
concentrations and volumes as
per the protocol. Ensure the
correct incubation times and

temperatures are used.

Inconsistent results between

replicates

1. Pipetting errors. 2.

Incomplete mixing of reagents.

3. Temperature variation

across the microplate.

1. Use calibrated pipettes and
ensure accurate and
consistent pipetting. 2. Gently
mix the reagents in each well
after addition. 3. Ensure the
plate is incubated in a properly
calibrated incubator to

maintain uniform temperature.

Data Presentation

Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to R82913
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. Relevant .
HIV-1 Strain ) ICs0 (M) Fold Resistance
Mutation(s)
) 0.15 (median for 13
Wild-Type None ] 1
strains)[5]
] -~ 20-fold less sensitive
Patient Isolate 1 Not specified ~20
than WTI[1]
] 100-fold less sensitive
Patient Isolate 2 Y188L ~100
than WTJ1]
Site-directed Mutant Y181C Reduced sensitivity Not specified
Site-directed Mutant Y181l Reduced sensitivity Not specified
Site-directed Mutant Y188L Reduced sensitivity Not specified

Table 2: Kinetic Parameters of Wild-Type and Mutant HIV-1 Reverse Transcriptase

Enzyme

kcat (s~?)

Comments

Wild-Type RT

18 x 1073

Y181C Mutant RT

Similar to Wild-Type

The mutation leads to reduced

sensitivity to TIBO derivatives.

Y181l Mutant RT

6-fold higher than Wild-Type

The pattern of inhibition by
TIBO changes from non-

competitive to uncompetitive.

Y188L Mutant RT

6-fold lower than Wild-Type

This mutation significantly
reduces the catalytic efficiency

of the enzyme.

Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse

Transcriptase

This protocol is based on the QuikChange™ site-directed mutagenesis method.
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. Primer Design:

Design two complementary primers, 25-45 bases in length, containing the desired mutation
in the center.

Ensure at least 15 bases of correct sequence on both sides of the mutation.

The melting temperature (Tm) of the primers should be = 78°C. The following formula can be
used for Tm calculation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the
primer length).

The primers should have a GC content of at least 40% and end with one or more G or C
bases.

. PCR Amplification:
Set up the PCR reaction in a 50 ul volume using a high-fidelity DNA polymerase.
Use a plasmid containing the wild-type HIV-1 RT gene as the template (25 ng).
The PCR cycling conditions should be optimized but a general protocol is:
o Initial denaturation: 98°C for 30 seconds.
o 18-25 cycles of:
» Denaturation: 98°C for 10 seconds.
= Annealing: 60-68°C for 20 seconds.
» Extension: 72°C for 30 seconds/kb of plasmid length.
o Final extension: 72°C for 5 minutes.
. Dpnl Digestion:
Add 1 pl of Dpnl restriction enzyme directly to the PCR product.

Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
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d. Transformation:

e Transform highly competent E. coli cells with 1-2 pl of the Dpnl-treated PCR product.

o Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for
plasmid selection.

 Incubate overnight at 37°C.
e. Verification:
» Pick several colonies and grow them in liquid culture.

« |solate the plasmid DNA.

Verify the presence of the desired mutation by DNA sequencing.

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This protocol is based on a commercially available colorimetric HIV-1 RT assay kit.

a. Reagent Preparation:

e Prepare all reagents as per the manufacturer's instructions. Keep all solutions on ice.
b. Reaction Setup:

» In a 96-well microplate, add the reaction buffer, template/primer, and dNTP mix.

o Add the wild-type or mutant HIV-1 RT enzyme to the appropriate wells. Include a no-enzyme
control.

e Add varying concentrations of R82913 to the test wells.
 Incubate the plate at 37°C for 1 hour.

c. Detection:
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Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled
DNA product.

Incubate for 1 hour at 37°C.
Wash the plate multiple times with the provided wash buffer.
Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.
Wash the plate again.
Add the peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
Stop the reaction with a stop solution.
. Data Analysis:

Read the absorbance at the appropriate wavelength (e.g., 405 nm with a reference at 490
nm).

Calculate the percent inhibition for each R82913 concentration and determine the ICso value.

Mandatory Visualization
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Patient Samples & Virus Culture
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Caption: Experimental workflow for identifying and characterizing R82913 resistance.
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Caption: Mechanism of allosteric inhibition of HIV-1 RT by R82913.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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